N-cyclohexyl-2-fluoropyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-2-fluoropyridin-4-amine: is a chemical compound with the molecular formula C11H15FN2 and a molecular weight of 194.25 g/mol It is characterized by the presence of a cyclohexyl group attached to the nitrogen atom and a fluorine atom at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction , which involves the reaction of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of N-cyclohexyl-2-fluoropyridin-4-amine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistency and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-cyclohexyl-2-fluoropyridin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Nucleophilic Addition Reactions: The amine group can participate in nucleophilic addition reactions with electrophiles.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or lithium diisopropylamide (LDA) can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridines, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives.
Scientific Research Applications
N-cyclohexyl-2-fluoropyridin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of fluorinated compounds with biological molecules.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-fluoropyridin-4-amine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The cyclohexyl group can also influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .
Comparison with Similar Compounds
2-Amino-4-fluoropyridine: This compound has a similar pyridine ring structure with an amino group at the 2-position and a fluorine atom at the 4-position.
4-Amino-2-(trifluoromethyl)pyridine: This compound features a trifluoromethyl group at the 2-position and an amino group at the 4-position.
Uniqueness: N-cyclohexyl-2-fluoropyridin-4-amine is unique due to the presence of the cyclohexyl group, which can significantly alter its chemical and biological properties compared to other fluoropyridine derivatives. The combination of the cyclohexyl group and the fluorine atom provides a distinct set of characteristics that can be leveraged in various applications.
Properties
Molecular Formula |
C11H15FN2 |
---|---|
Molecular Weight |
194.25 g/mol |
IUPAC Name |
N-cyclohexyl-2-fluoropyridin-4-amine |
InChI |
InChI=1S/C11H15FN2/c12-11-8-10(6-7-13-11)14-9-4-2-1-3-5-9/h6-9H,1-5H2,(H,13,14) |
InChI Key |
HZEFDKRFHBLOKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=CC(=NC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.